Array ( [bid] => 13689199 ) Buy (4-Bromo-3-(ethoxymethyl)phenyl)methanol | 1255948-71-0

(4-Bromo-3-(ethoxymethyl)phenyl)methanol

Catalog No.
S14228430
CAS No.
1255948-71-0
M.F
C10H13BrO2
M. Wt
245.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3-(ethoxymethyl)phenyl)methanol

CAS Number

1255948-71-0

Product Name

(4-Bromo-3-(ethoxymethyl)phenyl)methanol

IUPAC Name

[4-bromo-3-(ethoxymethyl)phenyl]methanol

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C10H13BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5,12H,2,6-7H2,1H3

InChI Key

DRACVAYKMGGSPP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)CO)Br

(4-Bromo-3-(ethoxymethyl)phenyl)methanol is an organic compound characterized by its unique structure, which includes a bromine atom at the para position and an ethoxymethyl group at the meta position relative to a hydroxymethyl group on a phenyl ring. Its molecular formula is C10H13BrOC_{10}H_{13}BrO, and it features a molecular weight of approximately 229.12 g/mol. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its functional groups that allow for various chemical transformations.

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The bromine atom can be reduced to yield the corresponding phenol.
  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, facilitating the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions.

Several methods for synthesizing (4-Bromo-3-(ethoxymethyl)phenyl)methanol have been reported:

  • Bromination of 3-(ethoxymethyl)phenol: This method involves treating 3-(ethoxymethyl)phenol with bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent like dichloromethane under controlled conditions to yield (4-Bromo-3-(ethoxymethyl)phenyl)methanol.
  • Reduction of 4-Bromo-3-(ethoxymethyl)benzaldehyde: The aldehyde can be reduced using sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.

These synthesis routes highlight the versatility of (4-Bromo-3-(ethoxymethyl)phenyl)methanol as an intermediate in organic synthesis.

(4-Bromo-3-(ethoxymethyl)phenyl)methanol serves various applications in chemical research and industry:

  • Intermediate in Organic Synthesis: It can be used to synthesize more complex molecules, particularly in pharmaceutical chemistry.
  • Research Tool: Its unique structure allows it to be used in studies exploring reaction mechanisms and biological interactions.

The compound's ability to undergo further functionalization makes it valuable in developing new materials and pharmaceuticals.

Several compounds share structural similarities with (4-Bromo-3-(ethoxymethyl)phenyl)methanol, each possessing unique characteristics:

Compound NameStructureUnique Features
4-Bromo-3-methylbenzaldehydeContains a methyl group instead of ethoxymethylSimpler structure, less steric hindrance
4-Bromo-3-(bromomethyl)benzaldehydeContains two bromine substituentsIncreased reactivity due to multiple halogens
4-Bromo-3-(methoxymethyl)benzaldehydeContains a methoxymethyl groupDifferent electronic properties due to methoxy group

The uniqueness of (4-Bromo-3-(ethoxymethyl)phenyl)methanol lies in its combination of a bromine atom and an ethoxymethyl group, which affects both its reactivity and potential applications in synthesis and biological studies.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.00989 g/mol

Monoisotopic Mass

244.00989 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types